molecular formula C13H20O2 B13997736 2H-Pyran-2-one, 3,5-bis(1,1-dimethylethyl)- CAS No. 87221-88-3

2H-Pyran-2-one, 3,5-bis(1,1-dimethylethyl)-

Cat. No.: B13997736
CAS No.: 87221-88-3
M. Wt: 208.30 g/mol
InChI Key: FDNCDGWCUNETCV-UHFFFAOYSA-N
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Description

2H-Pyran-2-one, 3,5-bis(1,1-dimethylethyl)- is a heterocyclic compound that belongs to the class of pyranones. It is characterized by a six-membered ring containing an oxygen atom and a ketone group. This compound is known for its stability and unique chemical properties, making it a valuable building block in organic synthesis and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyran-2-one, 3,5-bis(1,1-dimethylethyl)- typically involves the cyclization of appropriate precursors under controlled conditions. This method involves the use of pyrylium salts and organometallic compounds, which react to form the pyranone ring structure .

Industrial Production Methods

Industrial production of this compound often relies on optimized synthetic routes that ensure high yield and purity. The use of advanced catalysts and reaction conditions, such as high temperatures and pressures, can enhance the efficiency of the synthesis process. Additionally, the purification of the final product is crucial to remove any impurities and ensure the desired chemical properties.

Chemical Reactions Analysis

Types of Reactions

2H-Pyran-2-one, 3,5-bis(1,1-dimethylethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyranones, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2H-Pyran-2-one, 3,5-bis(1,1-dimethylethyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2H-Pyran-2-one, 3,5-bis(1,1-dimethylethyl)- involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and functional groups. It can also participate in electron transfer reactions, influencing redox processes in biological systems .

Comparison with Similar Compounds

Similar Compounds

    2H-Pyran-2-one: A simpler analog without the bulky tert-butyl groups.

    4H-Pyran-4-one: Another pyranone isomer with different reactivity and stability.

    2H-Chromene: A fused aromatic analog with enhanced stability and biological activity.

Uniqueness

2H-Pyran-2-one, 3,5-bis(1,1-dimethylethyl)- is unique due to the presence of the bulky tert-butyl groups, which provide steric hindrance and influence its reactivity and stability. This makes it a valuable compound for specific synthetic applications where such properties are desired .

Properties

CAS No.

87221-88-3

Molecular Formula

C13H20O2

Molecular Weight

208.30 g/mol

IUPAC Name

3,5-ditert-butylpyran-2-one

InChI

InChI=1S/C13H20O2/c1-12(2,3)9-7-10(13(4,5)6)11(14)15-8-9/h7-8H,1-6H3

InChI Key

FDNCDGWCUNETCV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=COC1=O)C(C)(C)C

Origin of Product

United States

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